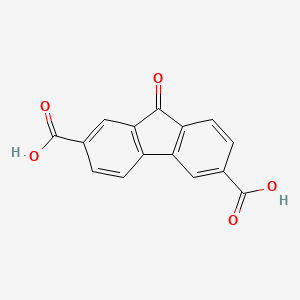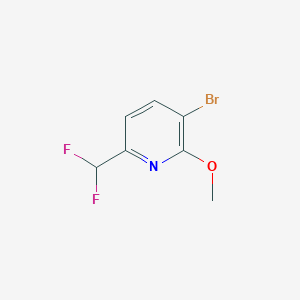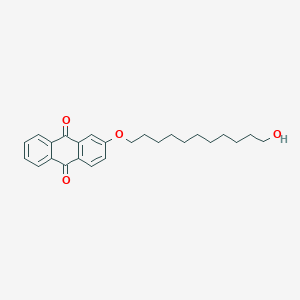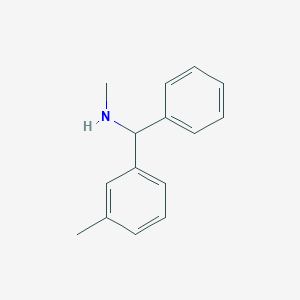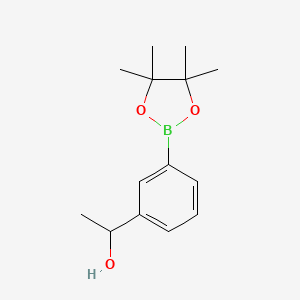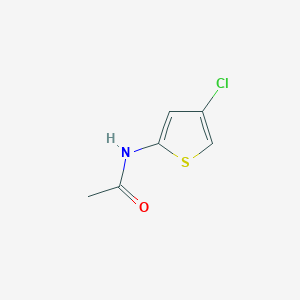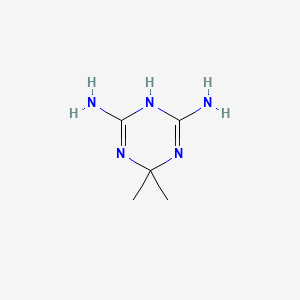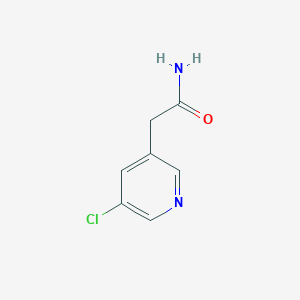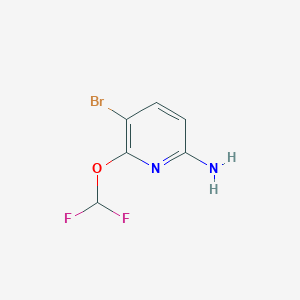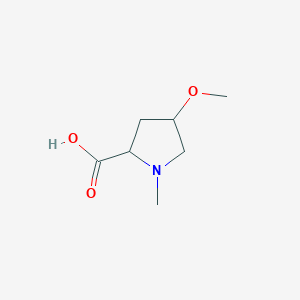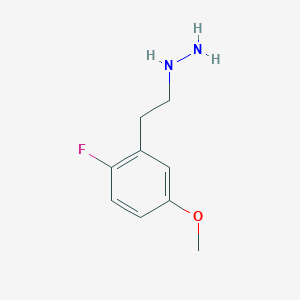
(2-Fluoro-5-methoxyphenethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-5-methoxyphenethyl)hydrazine is an organic compound with the molecular formula C9H12FN2O It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the second position and a methoxy group at the fifth position, and the ethylamine chain is replaced with a hydrazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxyphenethyl)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoro-5-methoxybenzaldehyde.
Formation of Phenethylamine Derivative: The benzaldehyde is then subjected to a reductive amination reaction with ethylamine to form 2-fluoro-5-methoxyphenethylamine.
Hydrazine Substitution: The final step involves the reaction of 2-fluoro-5-methoxyphenethylamine with hydrazine hydrate under acidic conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-5-methoxyphenethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Azides, nitroso compounds.
Reduction Products: Amines, hydrazones.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-5-methoxyphenethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Fluoro-5-methoxyphenethyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the fluorine and methoxy substituents influence the compound’s binding affinity and specificity for different targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Fluoro-5-methoxyphenyl)hydrazine
- (2-Fluoro-5-methoxybenzyl)hydrazine
- (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
Uniqueness
(2-Fluoro-5-methoxyphenethyl)hydrazine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which impart distinct electronic and steric properties. These substituents enhance the compound’s reactivity and potential biological activity compared to similar compounds without these groups.
Eigenschaften
Molekularformel |
C9H13FN2O |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
2-(2-fluoro-5-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-2-3-9(10)7(6-8)4-5-12-11/h2-3,6,12H,4-5,11H2,1H3 |
InChI-Schlüssel |
KOUDLQNWDGPDBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)F)CCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B13136357.png)
